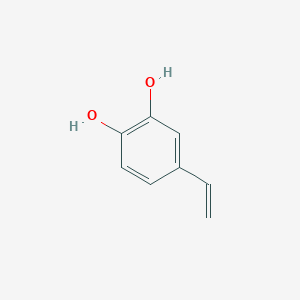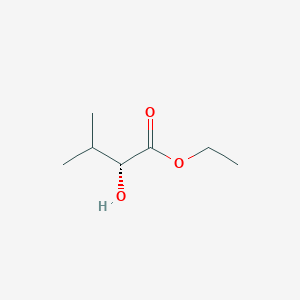
(R)-Ethyl 2-hydroxy-3-methylbutanoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-hydroxy-3-methylbutanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Methyl 2-hydroxy-3-methylbutanoate” include a storage temperature of 2-8°C and a LogP of 0.160 (estimated) . It is typically stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Research Application
Investigating the chemical and sensory properties of (R)-Ethyl 2-hydroxy-3-methylbutanoate in wines.
- Ethyl 2-hydroxy-3-methylbutanoate, identified as a marker of lactic acid bacteria esterase activity in wines, predominantly appears as the R enantiomer in red and white wines. The sensory impact of this compound on the fruity aroma of wine is minimal due to its concentrations being considerably below the detection threshold. This study contributes to the understanding of enantiomeric distribution and sensory characteristics of (R)-Ethyl 2-hydroxy-3-methylbutanoate in wine (Gammacurta et al., 2018).
Biocatalytic Synthesis of Enantiomers
Research Application
Synthesis and development of (R)-Ethyl 2-hydroxy-3-methylbutanoate as a biocatalyst.
- Ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for the synthesis of essential medical compounds, has been a focal point in biocatalyst research. This research emphasizes optimizing reaction conditions to improve enantioselectivity and efficiency in the synthesis process, highlighting the compound's importance in the field of biocatalysis (Jin-mei, 2008).
Exploration of Reaction Mechanisms for Synthesis
Research Application
Employing intramolecular Prins cyclizations for the synthesis of complex molecular structures.
- The compound serves as a precursor in sophisticated chemical reactions, such as the stereoselective synthesis of bicyclic tetrahydropyrans, creating multiple stereogenic centers in a single pot. This application demonstrates the compound's versatility in facilitating complex organic synthesis and generating structurally intricate molecules (Elsworth & Willis, 2008).
Influence on Wine Aroma and Aging Process
Research Application
Understanding the role of (R)-Ethyl 2-hydroxy-3-methylbutanoate in the evolution of wine aroma over time.
- A novel method was developed to quantify substituted acids and their enantiomeric forms, including (R)-Ethyl 2-hydroxy-3-methylbutanoate, in red wine. The study revealed correlations between the age of wine and the levels of certain compounds, indicating the compound's role in the wine aging process and its potential influence on aroma development (Lytra et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (2R)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-hydroxy-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



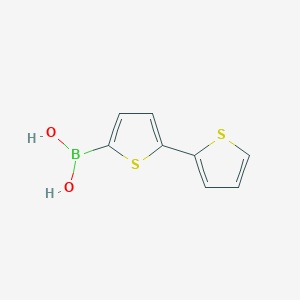


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
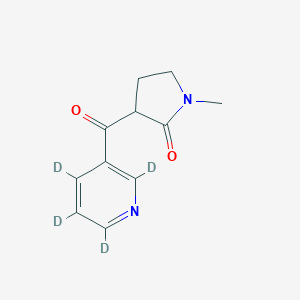
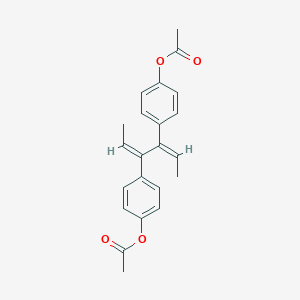

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)



